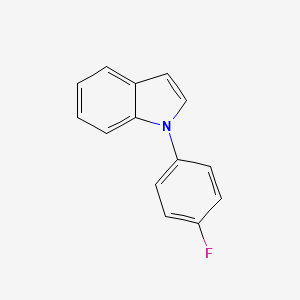
1-(4-Fluorophenyl)-1h-indole
Descripción general
Descripción
1-(4-Fluorophenyl)-1h-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1-(4-Fluorophenyl)-1H-indole derivatives have been studied extensively for their pharmacological properties, particularly as potential treatments for various psychological and neurological disorders.
Dopaminergic Antagonists
Research indicates that derivatives of this compound act as potent dopaminergic antagonists. These compounds have shown pronounced activity in treating psychoses and other psychiatric disorders. Notably, they exhibit long-lasting effects, which could be beneficial for chronic conditions requiring sustained medication effects .
Serotonin Receptor Antagonism
The compound is also recognized for its strong antagonistic activity against serotonin receptors (5-HT). This property is crucial for developing treatments for mood disorders and anxiety .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant growth inhibition in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Radiopharmaceutical Applications
Recent advancements have explored the use of this compound as a radiotracer for positron emission tomography (PET) imaging. A derivative was synthesized as a novel radiotracer targeting cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. Although initial studies showed promising stability profiles, the uptake in COX-2-expressing tumors was not observed, indicating the need for further optimization .
Synthetic Chemistry Applications
The compound serves as an important intermediate in the synthesis of various chemical entities:
Intermediate for Drug Synthesis
This compound is utilized as an intermediate in synthesizing other biologically active compounds, including anti-cholesterol medications like fluvastatin. The structural modifications of this indole derivative can lead to enhanced pharmacological properties .
Synthesis of Metal Complexes
Recent research has reported the synthesis of metal complexes using this compound derivatives. These complexes have displayed antimicrobial and antitubercular activities, highlighting their potential in developing new therapeutic agents against resistant strains of bacteria and tuberculosis .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C14H10FN |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)indole |
InChI |
InChI=1S/C14H10FN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
Clave InChI |
JDOHKGNGBGUGTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













